(E)-3,4,5-trimethoxy-N'-(4-methylbenzylidene)benzohydrazide
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Overview
Description
(E)-3,4,5-trimethoxy-N’-(4-methylbenzylidene)benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4,5-trimethoxy-N’-(4-methylbenzylidene)benzohydrazide typically involves the condensation reaction between 3,4,5-trimethoxybenzohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3,4,5-trimethoxy-N’-(4-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
(E)-3,4,5-trimethoxy-N’-(4-methylbenzylidene)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-3,4,5-trimethoxy-N’-(4-methylbenzylidene)benzohydrazide involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which may contribute to its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-dihydroxybenzylidene)-2-(hydroxymethyl)benzohydrazide
- N’-(4-hydroxy-3-methoxybenzylidene)-2-(hydroxymethyl)benzohydrazide
- N’-(4-methylbenzylidene)-2-(hydroxymethyl)benzohydrazide
Uniqueness
(E)-3,4,5-trimethoxy-N’-(4-methylbenzylidene)benzohydrazide is unique due to the presence of three methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-5-7-13(8-6-12)11-19-20-18(21)14-9-15(22-2)17(24-4)16(10-14)23-3/h5-11H,1-4H3,(H,20,21)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFYNDGWCNVZTH-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39229-60-2 |
Source
|
Record name | 3,4,5-TRIMETHOXY-N'-(4-METHYLBENZYLIDENE)BENZOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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